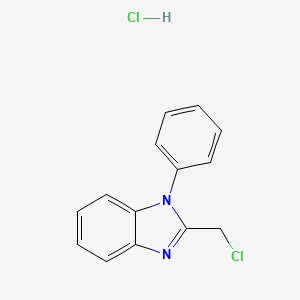

2-Chloromethyl-1-phenyl-1H-benzoimidazole hydrochloride

描述

2-Chloromethyl-1-phenyl-1H-benzoimidazole hydrochloride (CAS: 94937-86-7) is a benzimidazole derivative characterized by a chloromethyl (-CH2Cl) substituent at the 2-position and a phenyl group at the 1-position of the benzimidazole core. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and chemical research. Its molecular formula is C14H12Cl2N2, with a molecular weight of 279.17 g/mol.

The compound is synthesized via chlorination of (1H-benzimidazole-2-yl)methanol derivatives using thionyl chloride (SOCl2), as reported in Scheme 2 of . This method efficiently converts hydroxyl groups to chloromethyl, enabling further functionalization for biological studies. The chloromethyl group is a reactive handle for nucleophilic substitution, allowing the compound to serve as a precursor for synthesizing analogs with modified pharmacological properties.

属性

IUPAC Name |

2-(chloromethyl)-1-phenylbenzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2.ClH/c15-10-14-16-12-8-4-5-9-13(12)17(14)11-6-2-1-3-7-11;/h1-9H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAAHGMPGADCLLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187932-60-0 | |

| Record name | 1H-Benzimidazole, 2-(chloromethyl)-1-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Primary Synthetic Route: Condensation of o-Phenylenediamine with Monochloroacetic Acid

The most documented and industrially applicable method for preparing 2-chloromethyl benzimidazole derivatives involves the condensation of o-phenylenediamine with monochloroacetic acid in the presence of hydrochloric acid as both catalyst and solvent.

Key Reaction Parameters (Based on Patent CN1919839A):

| Parameter | Details |

|---|---|

| Reactants | o-Phenylenediamine and Monochloroacetic acid |

| Molar Ratio | 1 : 1.2 to 1 : 1.5 |

| Catalyst/Solvent | 4 mol/L HCl aqueous solution |

| Reaction Temperature | Reflux at 100–120 °C |

| Reaction Time | 3–6 hours reflux after 3–6 hours stirring at room temperature |

| Work-up | Pouring into cold water (0–10 °C), pH adjustment to 8–9 with weak ammonia (6–10 mol/L), filtration, washing, drying |

| Product Purity | High, soluble in dehydrated alcohol and acetone, no insoluble residue |

| Yield | Not explicitly stated, but high productivity and purity emphasized |

Reaction Scheme Summary:

- Mix o-phenylenediamine and monochloroacetic acid in HCl solution.

- Stir at room temperature for 3–6 hours.

- Reflux the mixture for 3–6 hours at 100–120 °C.

- Cool and pour into cold water under vigorous stirring.

- Neutralize with weak ammonia to pH 8–9.

- Filter, wash, and dry to obtain the hydrochloride salt of 2-chloromethyl benzimidazole.

This method is noted for its simplicity, cost-effectiveness, and suitability for large-scale production.

Alternative Synthesis Approaches

Synthesis via Benzyl Halide Derivatives and Benzimidazole

Another approach involves the alkylation of 1-phenyl-1H-benzimidazole with benzyl halide derivatives (such as benzyl bromide or chloromethyl derivatives) under basic conditions.

- Reaction typically occurs in ethanol with potassium hydroxide as base.

- Substitution occurs selectively at the N-1 position of benzimidazole.

- Yields of intermediates range from 50–70% after purification.

- Subsequent amidation or functionalization steps can be performed to obtain target derivatives.

This method is more suitable for preparing substituted benzimidazole derivatives rather than the direct chloromethyl compound but illustrates the versatility of benzimidazole functionalization.

Chemical Reaction Characteristics and Considerations

- The chloromethyl group in 2-chloromethyl-1-phenyl-1H-benzimidazole hydrochloride is reactive towards nucleophiles (amines, thiols, alcohols), allowing further derivatization.

- The benzimidazole ring can undergo oxidation or reduction to form N-oxides or dihydro derivatives, respectively.

- Coupling reactions with aryl halides or boronic acids are possible using palladium or copper catalysts, expanding synthetic utility.

Summary Table of Preparation Methods

Research Findings and Industrial Relevance

- The direct condensation method (Method 1) is favored industrially due to its straightforward procedure, cost efficiency, and high product purity.

- The product's solubility profile (soluble in alcohol and acetone, no insolubles) facilitates downstream processing and formulation.

- The chloromethyl functionality is key for further chemical modifications, making this compound valuable in pharmaceutical intermediate synthesis.

- Alternative methods provide synthetic flexibility but may require additional steps or purification.

化学反应分析

2-Chloromethyl-1-phenyl-1H-benzoimidazole hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.

Coupling Reactions: The compound can participate in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts to form biaryl compounds.

Common reagents and conditions used in these reactions include bases like sodium hydride (NaH) or potassium carbonate (K2CO3), solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) .

科学研究应用

Antifungal Activity

2-Chloromethyl-1-phenyl-1H-benzoimidazole hydrochloride has been identified as a precursor for synthesizing antifungal agents. Research indicates that derivatives of this compound can effectively inhibit the growth of various fungal species, including those responsible for infections like candidiasis. For instance, studies have shown that related benzimidazole compounds exhibit significant antifungal effects against Candida species, suggesting potential therapeutic applications in treating fungal infections .

Case Study: Antifungal Efficacy

A study focusing on the synthesis of benzimidazole derivatives demonstrated that certain compounds derived from 2-Chloromethyl-1-phenyl-1H-benzoimidazole exhibited Minimum Inhibitory Concentrations (MICs) as low as 1.27 µM against specific fungal strains, indicating strong antifungal potential .

Anticancer Research

The anticancer properties of 2-Chloromethyl-1-phenyl-1H-benzoimidazole hydrochloride have garnered attention due to its ability to induce cytotoxic effects on various cancer cell lines. Notably, derivatives have been tested against human colorectal carcinoma cell lines, showing promising results.

Case Study: Cytotoxicity Assessment

In one investigation, several derivatives were synthesized and evaluated for their anticancer activity using the Sulforhodamine B assay. Compounds derived from 2-Chloromethyl-1-phenyl-1H-benzoimidazole demonstrated IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating enhanced efficacy against cancer cells .

作用机制

The mechanism of action of 2-Chloromethyl-1-phenyl-1H-benzoimidazole hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, benzimidazole derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. The chloromethyl group can also form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of their function .

相似化合物的比较

2-(Chloromethyl)-4,7-diphenyl-1H-benzimidazole

1-Benzyl-2-phenyl-1H-benzimidazoles

- Structure : A benzyl group replaces the phenyl group at the 1-position.

- Synthesis : Two-step condensation using 4-chlorobenzyl alcohol and anhydrous AlCl3, yielding 75–80% .

- Key Difference : The benzyl group introduces flexibility, which may improve bioavailability compared to the rigid phenyl group in the main compound.

2-Aminomethyl-1-phenyl-1H-benzoimidazole Dihydrochloride

- Structure: Aminomethyl (-CH2NH2) replaces chloromethyl at the 2-position.

- Molecular Formula : C14H15Cl2N3 (vs. C14H12Cl2N2 for the main compound) .

- Key Difference: The aminomethyl group enables hydrogen bonding, enhancing interactions with biological targets like receptors or DNA.

Physicochemical Properties

| Property | 2-Chloromethyl-1-phenyl-1H-benzimidazole Hydrochloride | 2-Aminomethyl-1-phenyl-1H-benzoimidazole Dihydrochloride |

|---|---|---|

| Solubility | High in polar solvents (DMF, DMSO) | Higher aqueous solubility due to -NH2 group |

| Reactivity | Electrophilic chloromethyl group | Nucleophilic aminomethyl group |

| Stability | Hydrolytically stable in acidic conditions | Prone to oxidation at -CH2NH2 |

生物活性

2-Chloromethyl-1-phenyl-1H-benzoimidazole hydrochloride is a benzimidazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound has been studied for its interactions with various biological targets, including enzymes and cellular pathways, which may lead to therapeutic applications in cancer treatment, antimicrobial activity, and other pharmacological effects.

The compound exhibits significant biochemical properties, particularly in its interactions with enzymes involved in metabolic pathways and signal transduction. It has been shown to modulate enzyme activity, which can lead to alterations in cellular processes such as metabolism and gene expression. For example, studies indicate that 2-chloromethyl-1-phenyl-1H-benzoimidazole hydrochloride can inhibit or activate specific enzymes, impacting various cellular functions.

Cellular Effects

The effects of this compound on cellular systems are diverse and context-dependent. It has been observed to influence cell signaling pathways, affecting key signaling molecules and altering gene expression. In laboratory settings, 2-chloromethyl-1-phenyl-1H-benzoimidazole hydrochloride has demonstrated the ability to modulate apoptosis and cell proliferation, highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, the mechanism of action involves specific binding interactions with biomolecules. The compound's ability to bind to active sites on enzymes or receptors is crucial for its biological activity. Research indicates that it may induce conformational changes in target proteins, leading to altered enzymatic activity or signaling responses .

Dosage Effects

The biological activity of this compound varies significantly with dosage. In animal models, lower doses have shown therapeutic effects, while higher doses can result in toxicity. Studies have established a threshold range for effective dosing that minimizes adverse effects while maximizing therapeutic outcomes .

Research Findings and Case Studies

Recent studies have explored the pharmacological potential of 2-chloromethyl-1-phenyl-1H-benzoimidazole hydrochloride:

| Study | Findings | Cell Line/Model | IC50 (μM) |

|---|---|---|---|

| Study 1 | Significant antiproliferative activity observed | MDA-MB-231 (breast cancer) | 16.38 |

| Study 2 | Antimicrobial activity against Gram-positive bacteria | Staphylococcus aureus | MIC = 8 μg/mL |

| Study 3 | Induction of apoptosis in cancer cells | MCF-7 (breast cancer) | IC50 = 15.63 |

These findings underscore the versatility of 2-chloromethyl-1-phenyl-1H-benzoimidazole hydrochloride as a potential therapeutic agent across different biological contexts.

常见问题

Q. What are the optimized synthetic routes for 2-Chloromethyl-1-phenyl-1H-benzoimidazole hydrochloride, and how can reaction yields be improved?

Methodological Answer:

- Step 1 : Start with 1-phenyl-1H-benzimidazole as the precursor. Introduce the chloromethyl group via nucleophilic substitution using chloromethylating agents like chloromethyl methyl ether (Methoxymethyl chloride) in the presence of a Lewis acid catalyst (e.g., ZnCl₂) .

- Step 2 : Monitor reaction progress via TLC or HPLC to optimize reaction time (typically 6–12 hours at 60–80°C).

- Step 3 : Improve yield by controlling moisture (use anhydrous solvents) and stoichiometric ratios (1:1.2 molar ratio of precursor to chloromethylating agent).

- Step 4 : Purify via recrystallization in ethanol/water mixtures to remove unreacted starting materials.

Q. Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–80°C |

| Reaction Time | 6–12 hours |

| Catalyst | ZnCl₂ (0.5–1.0 eq) |

Reference : Crystallographic synthesis optimization for analogous compounds .

Q. How can structural characterization of 2-Chloromethyl-1-phenyl-1H-benzoimidazole hydrochloride be performed to confirm purity and configuration?

Methodological Answer:

- X-ray Diffraction (XRD) : Resolve crystal structure using single-crystal XRD. Key parameters include space group (e.g., monoclinic P2₁/c) and bond angles (e.g., C-Cl bond length ~1.73 Å) .

- NMR Analysis :

- ¹H NMR : Look for aromatic protons (δ 7.2–8.1 ppm) and chloromethyl protons (δ 4.5–5.0 ppm).

- ¹³C NMR : Confirm benzimidazole backbone (δ 120–150 ppm) and chloromethyl carbon (δ 45–50 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peak (e.g., m/z 263.07 for C₁₄H₁₂ClN₂·HCl).

Validation : Compare with PubChem data for analogous benzimidazole derivatives .

Q. What safety protocols are critical when handling 2-Chloromethyl-1-phenyl-1H-benzoimidazole hydrochloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles. Avoid inhalation (use fume hoods) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite).

- Waste Disposal : Follow EPA guidelines for halogenated organic waste (containerize in sealed, labeled containers) .

- Storage : Keep in a dry, airtight container at 2–8°C to prevent hydrolysis .

Q. Key Hazard Codes :

- H315 : Causes skin irritation.

- H319 : Causes serious eye irritation.

- H335 : May cause respiratory irritation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the chloromethyl group in nucleophilic substitution reactions?

Methodological Answer:

- Kinetic Analysis : Perform time-resolved NMR to track intermediates. Use pseudo-first-order conditions with excess nucleophile (e.g., amines or thiols).

- DFT Calculations : Model reaction pathways using Gaussian or ORCA software to predict transition states and activation energies. Compare with experimental data .

- Isotopic Labeling : Introduce ¹⁸O or ²H in solvent to study solvent participation (e.g., hydrolysis vs. SN2 mechanisms).

Case Study : Analogous chloromethyl-benzimidazoles show SN2-dominated pathways due to steric hindrance .

Q. What computational strategies predict the biological activity of 2-Chloromethyl-1-phenyl-1H-benzoimidazole hydrochloride?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like DNA topoisomerases or kinase enzymes (PDB IDs: 1TGH, 2B8P).

- QSAR Modeling : Train models on benzimidazole derivatives using descriptors like logP, polar surface area, and H-bond acceptors .

- ADMET Prediction : Employ SwissADME to assess pharmacokinetics (e.g., bioavailability score <0.55 suggests poor absorption).

Validation : Cross-check with experimental IC₅₀ values from cytotoxicity assays (e.g., MTT tests on HeLa cells) .

Q. How can researchers resolve contradictions in reported cytotoxicity data for halogenated benzimidazole derivatives?

Methodological Answer:

- Meta-Analysis : Aggregate data from PubMed and Reaxys. Stratify by cell line (e.g., HepG2 vs. MCF-7) and exposure time (24 vs. 48 hours).

- Controlled Replication : Standardize assay conditions (e.g., 10% FBS in DMEM, 37°C, 5% CO₂) to minimize variability .

- Mechanistic Follow-Up : Use flow cytometry to distinguish apoptosis (Annexin V staining) vs. necrosis (PI uptake).

Example : Discrepancies in IC₅₀ values (e.g., 5–50 µM) may arise from differences in mitochondrial activity assays .

Q. What methodologies enable the study of environmental degradation pathways for this compound?

Methodological Answer:

- Photolysis Experiments : Expose to UV light (254 nm) in aqueous solutions. Monitor degradation via LC-MS and identify byproducts (e.g., hydroxylated derivatives) .

- Microbial Biodegradation : Use activated sludge cultures (OECD 301D protocol) to assess half-life under aerobic conditions.

- Ecotoxicity Testing : Perform Daphnia magna acute toxicity tests (OECD 202) for LC₅₀ determination .

Key Finding : Chlorinated benzimidazoles often persist in aquatic systems (t₁/₂ > 30 days) due to low microbial uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。